3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring fused to a chromenone core, with additional ethyl and fluorophenyl substituents
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FO6/c1-2-16-11-20-25(13-24(16)34-15-22(29)17-3-6-19(28)7-4-17)33-14-21(27(20)30)18-5-8-23-26(12-18)32-10-9-31-23/h3-8,11-14H,2,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWGCLJMQSMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one typically involves multi-step organic reactions
Preparation of Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Formation of Chromenone Core: The chromenone core is usually formed by the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base.
Introduction of Substituents: The ethyl and fluorophenyl groups are introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one exhibit significant biological activities:
Anticancer Activity
Studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines such as NCI-H1299 and MCF-7, demonstrating promising anticancer effects through mechanisms involving apoptosis and cell cycle arrest .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage associated with various diseases .
Anti-inflammatory Effects
Research has indicated that chromenone derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
- Anticancer Research : A study on structurally similar compounds reported their efficacy against lung cancer cell lines, surpassing traditional chemotherapeutics in some cases .
- Molecular Docking Studies : Computational studies have shown favorable binding affinities to proteins involved in cancer progression, suggesting that this compound may inhibit their function effectively .
- In Vitro Studies : Testing against fungal strains revealed that certain derivatives exhibit antifungal activity comparable to established antifungals like fluconazole .
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
Uniqueness
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one is unique due to the presence of both the benzodioxin and chromenone moieties, along with the specific ethyl and fluorophenyl substituents. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one is a synthetic derivative belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 380.39 g/mol. The structure features a chromenone core substituted with a dihydrobenzo[b][1,4]dioxin moiety and a fluorophenyl group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many chromenone derivatives are known to inhibit specific enzymes involved in cancer progression, such as kinases or proteases.
- Modulation of Signaling Pathways : The compound may interact with critical signaling pathways like the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer.
- Antioxidant Activity : Some studies suggest that chromenones possess antioxidant properties that can mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of chromenone derivatives:
- In Vitro Studies : In cell line assays, compounds structurally related to the target compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). For instance, a related compound showed an IC50 value of 6.6 μM against Jurkat T cells, indicating potent activity .
- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit cell proliferation has been documented. It was shown to activate caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Research also suggests that chromenones can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases or conditions associated with chronic inflammation.
Case Studies
- Study A : A study evaluated the effects of a similar chromenone on tumor growth in xenograft models. The results indicated a reduction in tumor size by approximately 50% compared to control groups when administered at optimal doses.
- Study B : Another investigation focused on the pharmacokinetics and bioavailability of the compound. It was found that modifications to the structure improved solubility and absorption rates, enhancing its therapeutic potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
